
N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C22H48ClNO3. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is often used in formulations requiring emulsification, dispersion, and stabilization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium chloride typically involves the reaction of hexadecan-1-amine with ethylene oxide, followed by quaternization with hydrochloric acid. The reaction conditions generally include:
Reaction with Ethylene Oxide: Hexadecan-1-amine is reacted with ethylene oxide under controlled temperature and pressure to form N,N,N-Tris(2-hydroxyethyl)hexadecan-1-amine.
Quaternization: The resulting amine is then quaternized with hydrochloric acid to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction conditions precisely.
Purification: The product is purified through distillation or crystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, typically under mild to moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted amines.
Aplicaciones Científicas De Investigación
N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture media and other biological applications due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial formulations.
Industry: Utilized in the production of cosmetics, detergents, and other household products.
Mecanismo De Acción
The mechanism of action of N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium chloride primarily involves its surfactant properties. It reduces surface tension, allowing for better emulsification and dispersion of compounds. The molecular targets include lipid membranes and other hydrophobic surfaces, where it can interact and stabilize emulsions.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium bromide: Similar in structure but with a bromide ion instead of chloride.
N,N,N-Tris(2-hydroxyethyl)octadecan-1-aminium chloride: Similar structure with an octadecyl chain instead of hexadecyl.
Uniqueness
N,N,N-Tris(2-hydroxyethyl)hexadecan-1-aminium chloride is unique due to its specific chain length and chloride ion, which confer distinct surfactant properties and solubility characteristics compared to its analogs.
Propiedades
Número CAS |
120857-28-5 |
|---|---|
Fórmula molecular |
C22H48ClNO3 |
Peso molecular |
410.1 g/mol |
Nombre IUPAC |
hexadecyl-tris(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C22H48NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(17-20-24,18-21-25)19-22-26;/h24-26H,2-22H2,1H3;1H/q+1;/p-1 |
Clave InChI |
OEQSUXRVGXAYOI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](CCO)(CCO)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


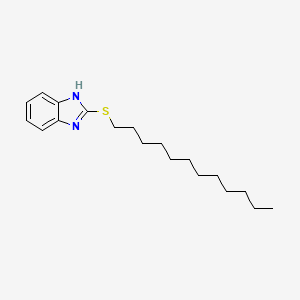
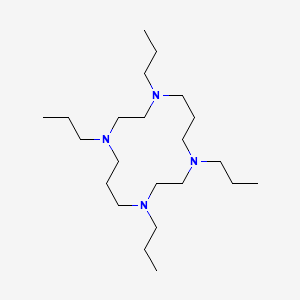
![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)
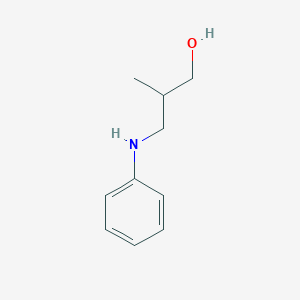
![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
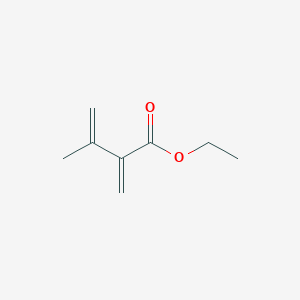
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
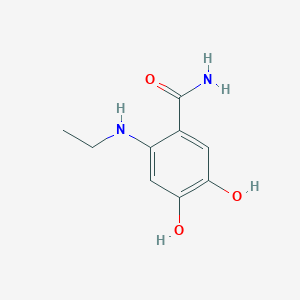
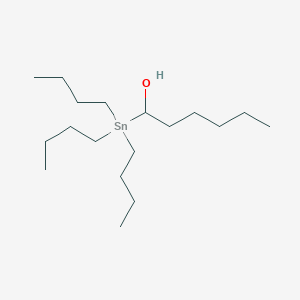
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)


